
Dimethyl 4-methylisophthalate
Overview
Description
Dimethyl 4-methylisophthalate is an organic compound with the molecular formula C11H12O4. It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and a methyl group is attached to the benzene ring. This compound is used in various industrial applications, including the production of polymers and as an intermediate in organic synthesis .
Preparation Methods
Dimethyl 4-methylisophthalate can be synthesized through several methods. One common synthetic route involves the esterification of 4-methylisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial production methods often involve similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Dimethyl 4-methylisophthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, this compound can be hydrolyzed to 4-methylisophthalic acid and methanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include acids, bases, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl 4-methylisophthalate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and other polymers. Its ester groups facilitate polymerization reactions, leading to the formation of high-molecular-weight materials.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials with specific properties, such as improved thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of dimethyl 4-methylisophthalate in its applications involves its ability to undergo esterification and polymerization reactions. The ester groups in the compound are reactive sites that participate in these reactions, leading to the formation of larger molecules or polymers. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Dimethyl 4-methylisophthalate can be compared with other similar compounds, such as dimethyl isophthalate and dimethyl terephthalate. These compounds share similar ester functional groups but differ in the position of the methyl group on the benzene ring. The unique position of the methyl group in this compound imparts distinct chemical and physical properties, making it suitable for specific applications .
Similar compounds include:
- Dimethyl isophthalate
- Dimethyl terephthalate
- Dimethyl phthalate
Each of these compounds has unique properties and applications, highlighting the versatility of esterified aromatic compounds in industrial and research settings .
Biological Activity
Dimethyl 4-methylisophthalate (DM4M) is an organic compound with significant implications in various biological and chemical processes. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.
This compound is a derivative of isophthalic acid, characterized by the presence of two ester functional groups. Its chemical formula is , and it is primarily utilized as a plasticizer and in polymer chemistry due to its ability to enhance the flexibility and durability of plastics .
Target of Action
DM4M interacts with various biological targets, influencing several biochemical pathways. It is known to affect cell signaling, gene expression, and cellular metabolism, particularly in the context of inflammatory responses.
Biochemical Pathways
As a member of the phthalate family, DM4M undergoes microbial degradation through aerobic and anaerobic processes. It is metabolized by esterases to monomethyl isophthalate and isophthalate, which are further processed by enzymes like isophthalate 3,4-dioxygenase .
Cellular Effects
Research indicates that DM4M can disrupt pro-survival pathways in cells, leading to reduced ATP levels and increased apoptosis in specific cell types. This apoptotic effect has been observed in leukemic cells, where DM4M inhibits enzymes involved in inflammatory pathways such as NF-κB .
Pharmacokinetics
Upon oral intake, DM4M is hydrolyzed primarily in the small intestine, resulting in the production of monomethyl fumarate (MMF), which exhibits anti-inflammatory properties. This transformation highlights the compound's potential therapeutic applications.
Toxicity and Dosage Effects
In animal models, the biological effects of DM4M vary significantly with dosage. Low doses may have negligible impacts on cellular function, while higher concentrations can induce toxic effects such as apoptosis and metabolic disruption. A study demonstrated that at elevated levels, DM4M altered immune cell composition and function .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. In one study, it exhibited significant activity against various bacterial strains, suggesting potential applications in developing antimicrobial agents .
Research Applications
Application Area | Description |
---|---|
Polymer Chemistry | Used as a monomer for synthesizing polyesters; enhances material properties. |
Organic Synthesis | Serves as an intermediate for pharmaceuticals and agrochemicals. |
Material Science | Contributes to developing advanced materials with improved thermal stability. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for dimethyl 4-methylisophthalate, and how can purity be optimized?
this compound is typically synthesized via esterification of 4-methylisophthalic acid with methanol, using acid catalysts like sulfuric acid. To optimize purity, recrystallization from ethanol or methanol is recommended. Chromatographic techniques (e.g., column chromatography with silica gel) can resolve byproducts. Ensure reaction conditions (temperature, stoichiometry) are tightly controlled to minimize side reactions . For structural analogs, solvent selection and gradient elution are critical for isolating high-purity products .
Q. Which analytical techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regioselectivity and ester group placement. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%), while mass spectrometry (MS) validates molecular weight. Cross-referencing with literature melting points and spectral databases (e.g., SciFinder, Reaxys) confirms consistency with reported data .
Q. What safety protocols are critical when handling this compound in the lab?
Use nitrile gloves and protective goggles to avoid skin/eye contact. Store in airtight containers away from oxidizers. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste channels. Regularly calibrate fume hoods to maintain safe vapor levels .
Advanced Research Questions
Q. How can reaction kinetics be modeled for this compound synthesis?
A lumped kinetic model, parameterized using fixed-bed reactor data, can predict yield under varying temperatures (e.g., 150–200°C) and pressures. Fit experimental data (e.g., 240 data points) to Arrhenius equations to optimize catalyst performance and CO₂ utilization in gas-phase syntheses .
Q. What data management strategies ensure reproducibility in this compound research?
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Use electronic lab notebooks (e.g., Chemotion ELN) to log raw spectra and reaction conditions. Preserve processed data in repositories like RADAR4Chem, with metadata detailing instrumentation and calibration protocols .
Q. How do computational methods aid in predicting this compound’s reactivity?
Density Functional Theory (DFT) simulations can map electron density around the methyl and ester groups, identifying sites for nucleophilic attack. Compare computational results (e.g., Gibbs free energy of intermediates) with experimental kinetic data to validate mechanistic pathways .
Q. How should conflicting spectral data for this compound derivatives be resolved?
Q. What green chemistry approaches reduce waste in this compound synthesis?
Substitute traditional acid catalysts with immobilized enzymes or ionic liquids to improve recyclability. Explore solvent-free mechanochemical synthesis to minimize organic waste. Lifecycle assessments (LCAs) can quantify environmental benefits of alternative routes .
Q. What chromatographic methods separate this compound isomers?
Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. Optimize mobile phase composition (e.g., hexane/isopropanol gradients) based on polarity differences. For preparative-scale separation, centrifugal partition chromatography (CPC) offers high resolution .
Q. How does this compound’s stability under varying storage conditions impact experimental outcomes?
Conduct accelerated stability studies at 40°C/75% relative humidity to assess degradation. Monitor via HPLC for hydrolysis byproducts (e.g., monoesters). Store under nitrogen in amber vials at –20°C for long-term stability. Pre-dry solvents to prevent ester hydrolysis during synthesis .
Properties
IUPAC Name |
dimethyl 4-methylbenzene-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-4-5-8(10(12)14-2)6-9(7)11(13)15-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDRWWFCMSDTBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066849 | |
Record name | Dimethyl 4-methylisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23038-61-1 | |
Record name | 1,3-Benzenedicarboxylic acid, 4-methyl-, 1,3-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23038-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenedicarboxylic acid, 4-methyl-, 1,3-dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023038611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenedicarboxylic acid, 4-methyl-, 1,3-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl 4-methylisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 4-methylisophthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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